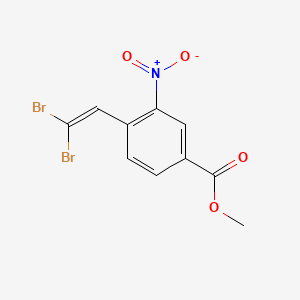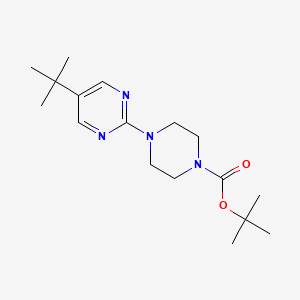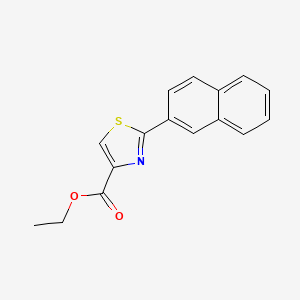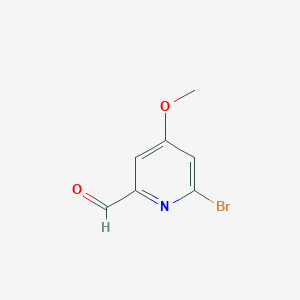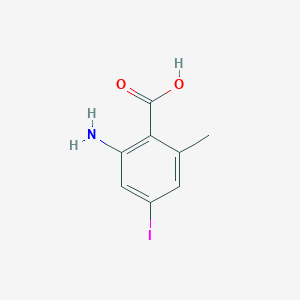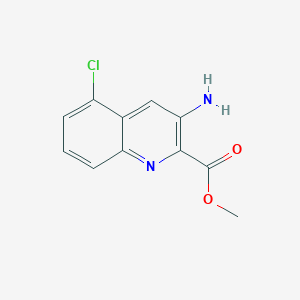dimethylsilane](/img/structure/B13663534.png)
(R)-[2-Bromo-1-(3-methoxyphenyl)ethoxy](tert-butyl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Bromo-1-(3-methoxyphenyl)ethoxydimethylsilane is a chiral organosilicon compound It is characterized by the presence of a bromine atom, a methoxyphenyl group, and a tert-butyl dimethylsilane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-1-(3-methoxyphenyl)ethoxydimethylsilane typically involves the reaction of ®-2-bromo-1-(3-methoxyphenyl)ethanol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.
化学反応の分析
Types of Reactions
®-2-Bromo-1-(3-methoxyphenyl)ethoxydimethylsilane can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are employed.
Major Products
Nucleophilic substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include hydrocarbons and alcohols.
科学的研究の応用
Chemistry
In organic synthesis, ®-2-Bromo-1-(3-methoxyphenyl)ethoxydimethylsilane is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its structural features allow for the exploration of various biological pathways and interactions.
Medicine
In medicinal chemistry, ®-2-Bromo-1-(3-methoxyphenyl)ethoxydimethylsilane can be used as a precursor for the synthesis of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical transformations makes it a versatile intermediate.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
作用機序
The mechanism of action of ®-2-Bromo-1-(3-methoxyphenyl)ethoxydimethylsilane depends on its specific application. In general, the compound can interact with molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the methoxyphenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-2-Bromo-1-(3-methoxyphenyl)ethanol: Similar structure but lacks the tert-butyl dimethylsilane group.
®-2-Chloro-1-(3-methoxyphenyl)ethoxydimethylsilane: Similar structure but with a chlorine atom instead of bromine.
®-2-Bromo-1-(4-methoxyphenyl)ethoxydimethylsilane: Similar structure but with a methoxy group at the para position.
Uniqueness
®-2-Bromo-1-(3-methoxyphenyl)ethoxydimethylsilane is unique due to the combination of its chiral center, bromine atom, and tert-butyl dimethylsilane group. This combination imparts specific reactivity and selectivity in chemical reactions, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C15H25BrO2Si |
|---|---|
分子量 |
345.35 g/mol |
IUPAC名 |
[2-bromo-1-(3-methoxyphenyl)ethoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C15H25BrO2Si/c1-15(2,3)19(5,6)18-14(11-16)12-8-7-9-13(10-12)17-4/h7-10,14H,11H2,1-6H3 |
InChIキー |
JTAVMEOXMUPBPI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC(CBr)C1=CC(=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13663455.png)

![5-Ethyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B13663467.png)

